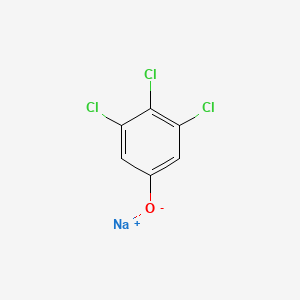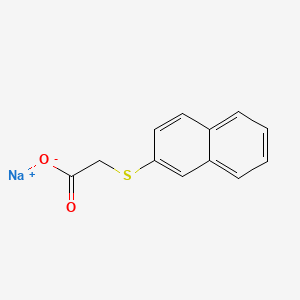
Sodium (2-naphthylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2-naphthylthio)acetate: is a chemical compound with the molecular formula C12H9NaO2S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a naphthylthio group attached to an acetate moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium (2-naphthylthio)acetate can be synthesized through the reaction of 2-naphthylthiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (2-naphthylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the acetate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium (2-naphthylthio)acetate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various naphthylthio derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme activity and inhibition.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of sodium (2-naphthylthio)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The naphthylthio group is particularly important for binding to active sites and modulating enzyme activity. Additionally, the acetate moiety can influence the compound’s solubility and reactivity, further affecting its biological and chemical behavior.
Comparación Con Compuestos Similares
2-Naphthol: A related compound with a hydroxyl group instead of a thio group. It is used in the synthesis of various organic molecules and has different reactivity and applications.
Sodium acetate: A simpler acetate compound without the naphthylthio group. It is widely used in buffer solutions and as a reagent in organic synthesis.
Uniqueness: Sodium (2-naphthylthio)acetate is unique due to the presence of both the naphthylthio and acetate groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a versatile and valuable compound in scientific research and industry.
Propiedades
Número CAS |
93857-64-8 |
|---|---|
Fórmula molecular |
C12H9NaO2S |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
sodium;2-naphthalen-2-ylsulfanylacetate |
InChI |
InChI=1S/C12H10O2S.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
MUPVREPNMPZHGK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




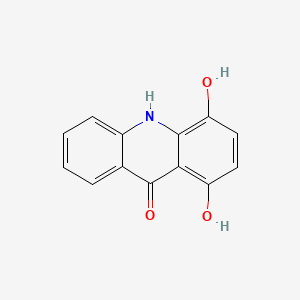
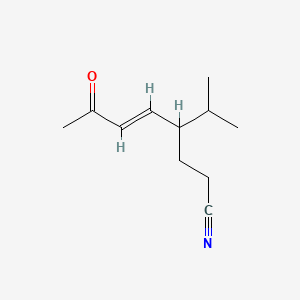
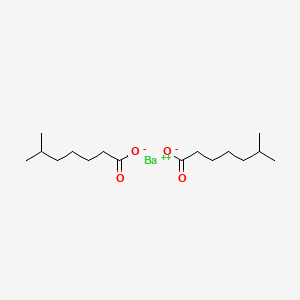
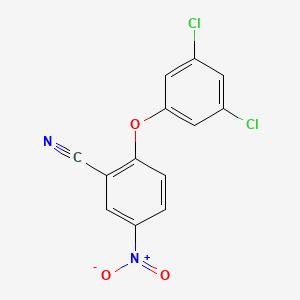
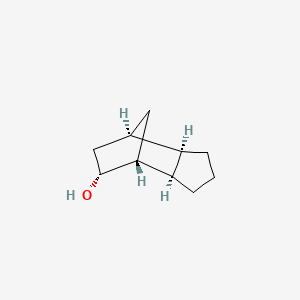
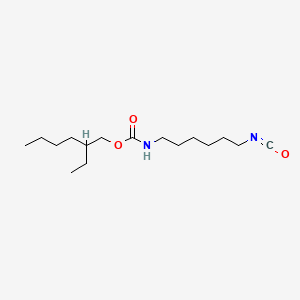
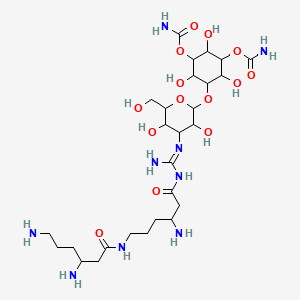
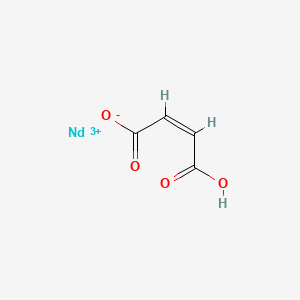

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
